

Application Notes: Fenticonazole Nitrate Cerosomes for Topical Delivery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fenticonazole Nitrate

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Rationale and Scientific Background

Fenticonazole nitrate (FTN) is a broad-spectrum imidazole derivative antifungal agent effective against various fungal species, including *Candida albicans*, and exhibits complementary antibacterial activity against Gram-positive bacteria [1]. Despite its proven efficacy, FTN suffers from poor aqueous solubility (<0.1 mg/mL), which limits its therapeutic potential through conventional dosage forms [2] [3].

Cerosomes represent an innovative vesicular system that addresses these limitations by incorporating ceramides, which are natural components of the skin's stratum corneum. These nanostructures offer:

- **Enhanced Skin Barrier Repair:** Ceramide III B helps restore the natural protective layer of the skin [1]
- **Improved Topical Delivery:** Tubular vesicular structure enables better skin permeability and retention [1] [4]
- **Synergistic Action:** Ceramide's role in skin barrier function complements FTN's antifungal activity [1]

Key Advantages and Performance Summary

Cerosomal systems have demonstrated superior performance compared to conventional formulations:

Table 1: Performance Comparison of FTN-Loaded Cerosomes vs. Conventional Formulations

Parameter	PEGylated Cerosomes [1]	FTN Suspension (Control)
Entrapment Efficiency	83.00% ± N/A	Not Applicable
Particle Size	551.60 nm ± N/A	Not Applicable
Zeta Potential	+20.90 mV ± N/A	Not Applicable
Skin Deposition	Significantly higher	Lower
Vesicle Morphology	Intertwined tubulation	Not Applicable

Table 2: Comparative Analysis of Different FTN Nanosystems

Formulation Type	EE%	Particle Size (nm)	Zeta Potential (mV)	Key Advantages
Cerosomes (Topical) [3]	83.00%	551.60	+20.90	Skin barrier repair, enhanced retention
Cubosomes (Vaginal) [2]	85.32% ± 2.34	169.00 ± 0.85	-24.40 ± 1.27	Mucoadhesive, sustained release
Novasomes (Ocular) [5]	94.31%	197.05	-66.95	Enhanced corneal permeation
Terpesomes (Ocular) [3]	High (Specific value not provided)	Small	Acceptable	Improved corneal adhesion & retention

Detailed Experimental Protocols

Formulation Protocol: Thin-Film Hydration Method

Materials and Equipment

- **Fenticonazole nitrate** (Andalous Pharmaceutical Co.) [1]

- L- α -phosphatidylcholine (Sigma Aldrich) [1]
- Ceramide IIIB (Evonic Co.) [1]
- Brij surfactants (Brij52, Brij97) (BASF Co.) [1]
- Chloroform, methanol (El-Nasr Pharmaceutical Chemicals Co.) [1]
- Rotary evaporator (Heidolph VV 2000) [1]
- Bath sonicator

Step-by-Step Procedure

- **Organic Phase Preparation:** Weigh phospholipid (100 mg), FTN (10 mg), stearyl amine as positive charge inducer (5 mg), ceramide IIIB (15-30 mg), and Brij surfactant (5-15 mg) into a round-bottom flask [1]
- **Solvent Dissolution:** Dissolve the mixture in 10 mL chloroform:methanol (2:1, v/v) [1]
- **Film Formation:** Evaporate the organic solvent using a rotary evaporator at 60°C, 90 rpm for 30 minutes under vacuum to form a thin lipid film [1]
- **Hydration:** Hydrate the thin film with 10 mL distilled water at 60°C (above lipid phase transition temperature) for 45 minutes with gentle agitation [1]
- **Maturation:** Allow the vesicular dispersion to mature overnight at 4°C to obtain mature cerosomes [1]
- **Size Reduction:** Subject the dispersion to bath sonication for 5-10 minutes to achieve uniform size distribution

Characterization Protocols

Entrapment Efficiency Determination [1]

- **Separation:** Centrifuge vesicular dispersion at 20,000 rpm for 1 hour at 4°C
- **Analysis:** Collect sedimented vesicles, lyse with methanol, and analyze FTN content spectrophotometrically at λ_{max} 252 nm
- **Calculation:** $EE\% = (\text{Amount of entrapped FTN} / \text{Total FTN amount}) \times 100$

Particle Size, PDI and Zeta Potential [1]

- **Sample Preparation:** Appropriately dilute cerosomal dispersion with distilled water

- **Measurement:** Use Malvern Zetasizer 2000 or equivalent dynamic light scattering instrument
- **Parameters:** Measure particle size, polydispersity index (PDI), and zeta potential at 25°C

Morphological Evaluation (TEM) [1]

- **Sample Preparation:** Place a drop of cerosomal dispersion on a copper grid
- **Staining:** Negative stain with 1% phosphotungstic acid
- **Visualization:** Examine under transmission electron microscope at suitable magnification

Experimental Design for Optimization

A 2³ full factorial design is recommended for systematic optimization [1]:

Table 3: Experimental Design Factors and Levels

Independent Variable	Low Level	High Level
X1: Ceramide amount (mg)	15	30
X2: Brij type	Brij52	Brij97
X3: Brij amount (mg)	5	15

Responses to Monitor:

- Y1: Entrapment Efficiency (EE%) - Maximize
- Y2: Particle Size (PS) - Minimize
- Y3: Polydispersity Index (PDI) - Minimize
- Y4: Zeta Potential (ZP) - Maximize absolute value

Advanced Evaluation Protocols

Ex Vivo Permeation Study [2]

- **Membrane Preparation:** Use abdominal skin of Wistar rats or human cadaver skin
- **Diffusion Cells:** Mount skin between donor and receptor compartments of Franz diffusion cells
- **Application:** Apply FTN cerosomal gel to donor compartment

- **Sampling:** Withdraw samples from receptor compartment at predetermined time intervals
- **Analysis:** Quantify FTN content using HPLC or UV-spectrophotometry
- **Data Analysis:** Calculate permeation parameters (flux, permeability coefficient)

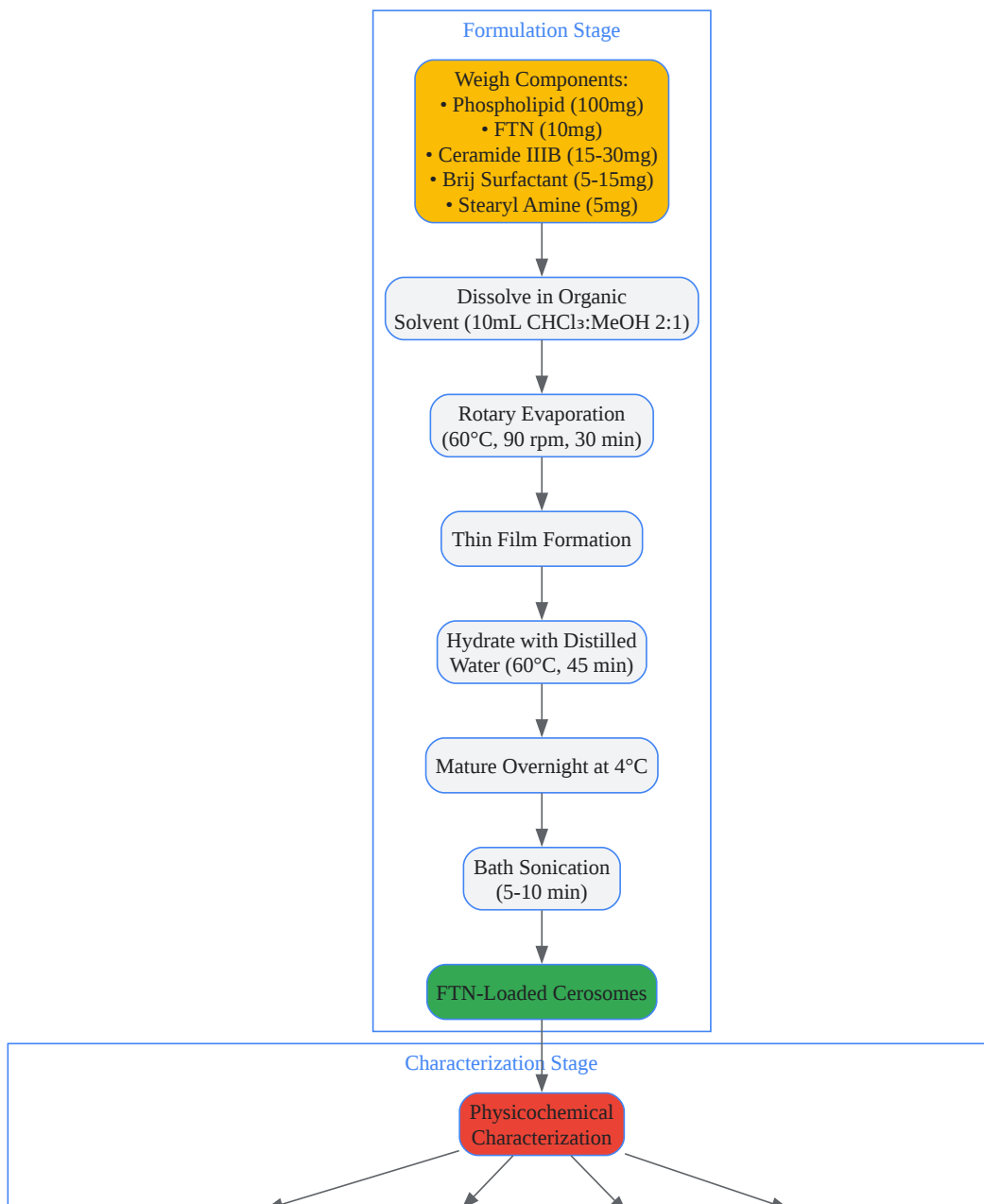
Dermatokinetic Study [1]

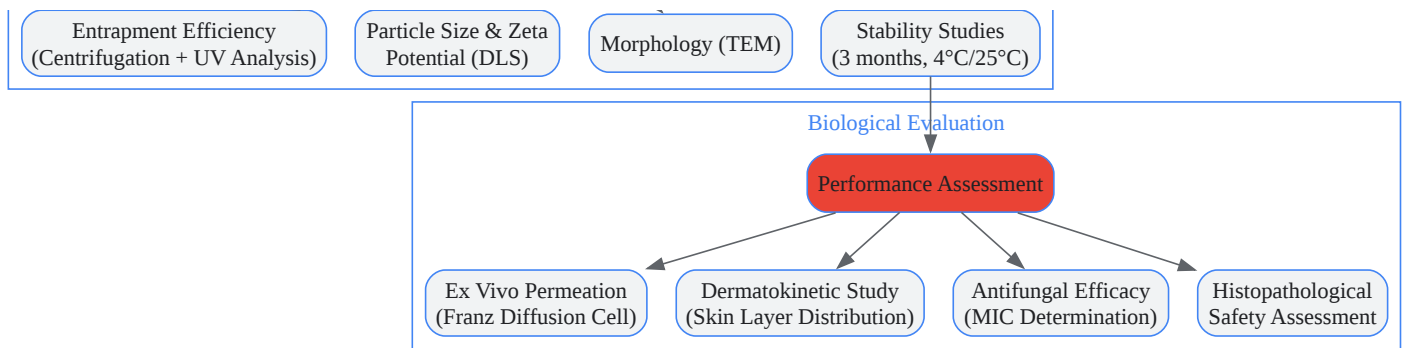
- **Animal Model:** Use male Wistar rats (approved ethical protocol required)
- **Formulation Application:** Apply optimized FTN cerosomes to shaved skin area
- **Sample Collection:** Collect skin samples at predetermined time intervals
- **Drug Extraction:** Homogenize skin and extract FTN
- **Quantification:** Analyze FTN concentration in different skin layers
- **Parameters:** Determine Cmax, Tmax, and AUC in skin layers

Histopathological Safety Assessment [2]

- **Tissue Collection:** Collect treated skin tissue after study completion
- **Fixation:** Fix in 10% neutral buffered formalin
- **Processing:** Dehydrate, clear, and embed in paraffin
- **Sectioning:** Cut 5µm thick sections using microtome
- **Staining:** Stain with hematoxylin and eosin (H&E)
- **Evaluation:** Examine under light microscope for tissue architecture and signs of irritation

Workflow and Process Visualization





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Key Technical Considerations

Critical Quality Attributes

- **Entrapment Efficiency:** Target >80% for economic viability [1]
- **Particle Size:** Optimal range 200-600 nm for skin penetration [1]
- **Zeta Potential:** >|±20| mV for colloidal stability [1]
- **PDI:** <0.3 indicates monodisperse distribution [2]

Stability Considerations

- **Storage Conditions:** 4°C provides better stability than room temperature [2]
- **Stability Duration:** Monitor parameters for at least 3 months [2]
- **Stability Indicators:** Significant changes in PS, PDI, or EE% indicate instability

Scale-Up Considerations

- **Process Transfer:** Maintain critical process parameters during scale-up
- **Quality Control:** Implement in-process checks for reproducibility
- **Sterility:** Consider gamma sterilization for final product [5]

Conclusion and Future Perspectives

Fenticonazole nitrate-loaded cerosomes represent a promising advanced delivery system for enhanced topical antifungal therapy. The protocols outlined provide researchers with comprehensive guidance for formulation development, optimization, and characterization. Future directions may include:

- Development of hybrid cerosomal systems
- Combinatorial approaches with other penetration enhancers
- Clinical translation of optimized formulations

The integration of quality-by-design principles through factorial optimization ensures robust and reproducible cerosomal formulations with enhanced therapeutic potential for fungal skin infections.

References

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Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com